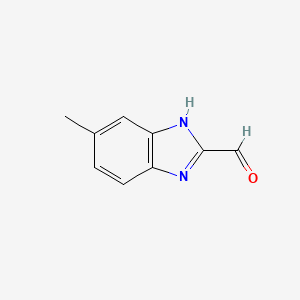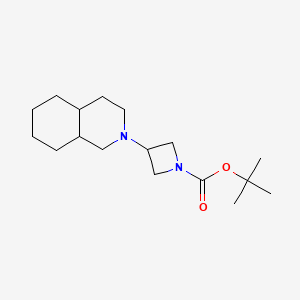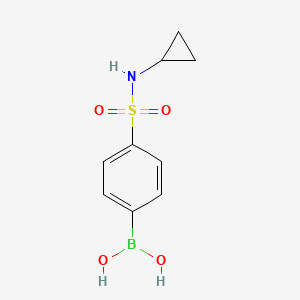
N-Cyclopropyl 4-boronobenzenesulfonamide
Übersicht
Beschreibung
“N-Cyclopropyl 4-boronobenzenesulfonamide” is a chemical compound with the empirical formula C9H12BNO4S . It has a molecular weight of 241.07 .
Molecular Structure Analysis
The molecular structure of “N-Cyclopropyl 4-boronobenzenesulfonamide” is represented by the SMILES stringOB(C1=CC=C(S(=O)(NC2CC2)=O)C=C1)O . Physical And Chemical Properties Analysis
“N-Cyclopropyl 4-boronobenzenesulfonamide” is a solid compound . The empirical formula is C9H12BNO4S and the molecular weight is 241.07 .Wissenschaftliche Forschungsanwendungen
Enantio- and Diastereoselective Synthesis
N-Cyclopropyl 4-boronobenzenesulfonamide is used in enantio- and diastereoselective synthesis. For instance, a study by Zheng et al. (2019) discusses the Rhodium(III)-catalyzed enantio- and diastereoselective C-H cyclopropylation of N-phenoxylsulfonamides, a process that is significant for the synthesis of bioactive molecules, natural products, and pharmaceutical drugs.
Mannich Reactions
Another application is in Mannich reactions, as demonstrated in the work of Bandar & Lambert (2013), where cyclopropenimine is used to catalyze Mannich reactions between glycine imines and N-Boc-aldimines with high levels of control.
Role in Drug Development
The cyclopropyl ring, a key component of N-Cyclopropyl 4-boronobenzenesulfonamide, is increasingly used in drug development. Talele (2016) explains the significance of the cyclopropyl ring in enhancing the potency and reducing off-target effects in drug molecules.
Asymmetric Hydroboration
In the realm of asymmetric hydroboration, studies like Rubina, Rubin, & Gevorgyan (2003) have shown the synthesis of cyclopropyl boronates using rhodium-catalyzed asymmetric hydroboration of cyclopropenes, which is essential for producing optically active compounds.
Stabilization of Unstable Boronic Acids
The stabilization of unstable boronic acids, including cyclopropyl derivatives, is another significant application. For example, Knapp, Gillis, & Burke (2009) discuss the in situ slow release of unstable boronic acids from air-stable MIDA boronates, improving their benchtop storage and cross-coupling efficiency.
Cyclopropyl Transfer Reactions
Gagnon et al. (2007) highlight the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent, a technique valuable in pharmaceutical chemistry.
Nucleophilic Substitution Reactions
The work of Foray, Peñéñory, & Rossi (1999) shows the use of N-cyclopropyl-N-ethyl p-toluensulfonamide in radical nucleophilic substitution reactions, important for understanding the behavior of aminyl radicals in chemical transformations.
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(cyclopropylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGEHDCXRTJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657286 | |
| Record name | [4-(Cyclopropylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl 4-boronobenzenesulfonamide | |
CAS RN |
871329-67-8 | |
| Record name | [4-(Cyclopropylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)
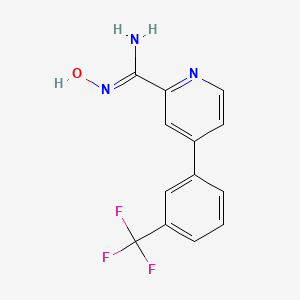
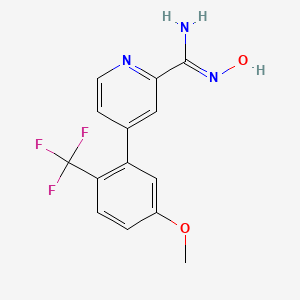
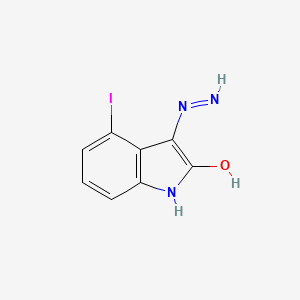
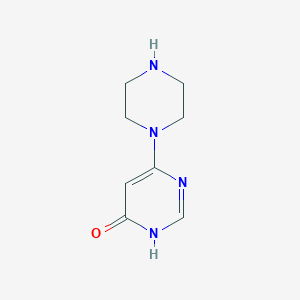
![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)
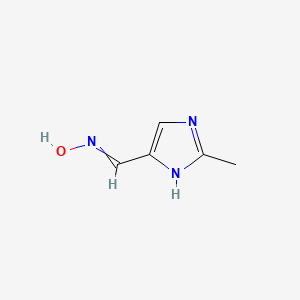
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)
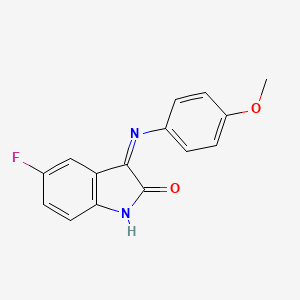
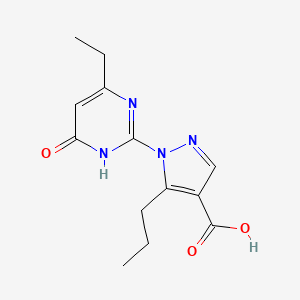
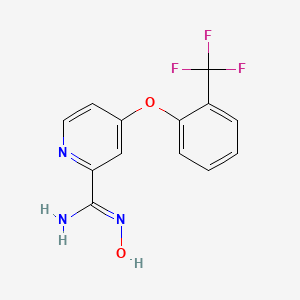
![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)
